![molecular formula C7H4BrF3S B1524088 4-Bromo-2-(trifluoromethyl)benzenethiol CAS No. 1208075-10-8](/img/structure/B1524088.png)
4-Bromo-2-(trifluoromethyl)benzenethiol
Overview
Description
4-Bromo-2-(trifluoromethyl)benzenethiol is a useful research compound. Its molecular formula is C7H4BrF3S and its molecular weight is 257.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of “4-Bromo-2-(trifluoromethyl)benzenethiol”. For example, the compound might be more stable and effective under certain conditions .
Biological Activity
4-Bromo-2-(trifluoromethyl)benzenethiol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C7H4BrF3S
Molecular Weight : 267.07 g/mol
CAS Number : 1208075-10-8
The presence of both bromine and trifluoromethyl groups in its structure imparts distinctive chemical reactivity, while the thiol group enhances its interaction with biological targets, such as proteins and nucleic acids.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease. For instance, it demonstrates an IC50 value of 15.4 nM against β-secretase.
- Anti-inflammatory Activity : Studies indicate that this compound can modulate inflammatory responses by reducing pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .
- Antioxidant Effects : The thiol group is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound:
- Neuroprotective Effects : A study showed that treatment with this compound reduced cell death in astrocytes exposed to amyloid beta peptide (Aβ) by modulating inflammatory cytokines like TNF-α. The results are summarized in Table 1.
Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 100 | 10 |
Aβ 1-42 | 20 | 50 |
Compound + Aβ | 40 | 30 |
- Enzyme Inhibition Activity : The compound exhibited significant inhibition against acetylcholinesterase with a Ki value of 0.17 μM, indicating its potential as a multi-target therapeutic agent for neurodegenerative diseases.
In Vivo Studies
In vivo assessments have also been conducted to evaluate the efficacy of this compound:
- Case Study 1 : In a rat model treated with scopolamine, the compound showed protective effects against cognitive decline; however, its bioavailability within the brain limited its overall efficacy .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromobenzotrifluoride | Contains bromine and trifluoromethyl but lacks sulfur | Primarily used in industrial applications |
2-Bromo-4-(trifluoromethyl)benzenethiol | Similar structure but different substitution pattern | May exhibit different biological activities |
4-Bromo-2-(trifluoromethyl)aniline | Contains an amino group instead of a thiol | More common in pharmaceutical syntheses |
Scientific Research Applications
Applications in Organic Synthesis
4-Bromo-2-(trifluoromethyl)benzenethiol serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Pharmaceuticals : The compound is used to synthesize various pharmaceutical agents due to its ability to act as a nucleophile in substitution reactions. For instance, it can be transformed into more complex molecules that exhibit biological activity.
- Agrochemicals : Its derivatives are explored for use in agrochemicals, particularly as herbicides and fungicides, owing to the trifluoromethyl group which enhances biological activity.
Material Science Applications
The compound is also significant in material science:
- Optical Materials : this compound has been investigated for use in optical waveguide materials due to its favorable optical properties.
- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties such as thermal stability and chemical resistance.
Case Study 1: Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds derived from this compound. For instance, a series of quinone derivatives synthesized from this compound were tested against various bacterial strains, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 8 |
Compound B | Escherichia coli | 16 |
Compound C | Pseudomonas aeruginosa | 32 |
Case Study 2: Synthesis of Anti-Tyrosinase Compounds
Another research effort focused on synthesizing anti-tyrosinase compounds using derivatives of this compound. The results indicated that these compounds exhibit potent inhibitory effects on tyrosinase activity, suggesting potential applications in skin-whitening products .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGBNVNPXUGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.